![molecular formula C11H11ClF3N3O2 B3041415 2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide CAS No. 287979-31-1](/img/structure/B3041415.png)
2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide
Overview
Description
2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide, also known as TFM-2, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and biotechnology. TFM-2 is a synthetic derivative of isonicotinic acid hydrazide, which is a well-known antitubercular drug. The compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of sigma receptors. The compound has been shown to bind to sigma receptors with high affinity, which may contribute to its pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of monoamine oxidase. The compound has also been shown to activate sigma receptors, which are involved in the regulation of various physiological processes, including pain perception, mood, and cognition.
Advantages and Limitations for Lab Experiments
2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide has several advantages as a research tool, including its high potency and selectivity for sigma receptors. However, the compound also has some limitations, including its relatively short half-life and the potential for off-target effects. These limitations must be taken into account when designing experiments using this compound.
Future Directions
There are several potential future directions for research on 2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide. One area of interest is the development of new drugs based on the compound's pharmacological effects. Another area of interest is the further elucidation of the compound's mechanism of action, which could lead to a better understanding of the role of sigma receptors in various physiological processes. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of neurological disorders.
Scientific Research Applications
2-Chloro-N'-(1-methylethylidene)-6-(2,2,2-trifluoroethoxy)isonicotinohydrazide has been the subject of several scientific studies due to its potential applications as a research tool. The compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of monoamine oxidase, and the activation of sigma receptors. These effects make this compound a promising candidate for the development of new drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
2-chloro-N-(propan-2-ylideneamino)-6-(2,2,2-trifluoroethoxy)pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3N3O2/c1-6(2)17-18-10(19)7-3-8(12)16-9(4-7)20-5-11(13,14)15/h3-4H,5H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWIJHZTRDWJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC(=C1)Cl)OCC(F)(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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